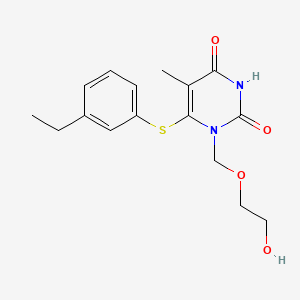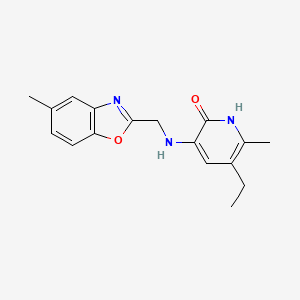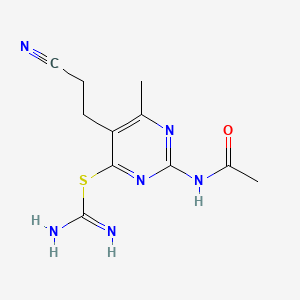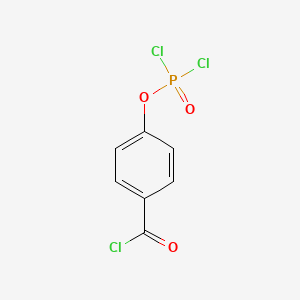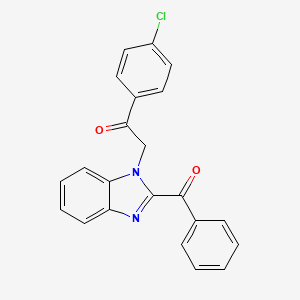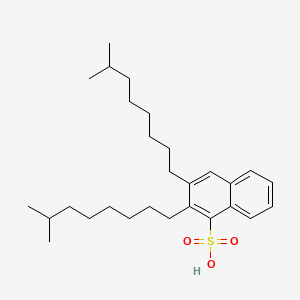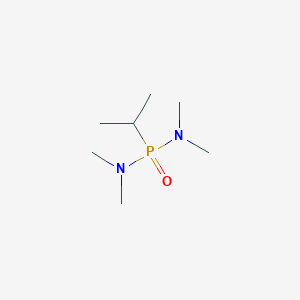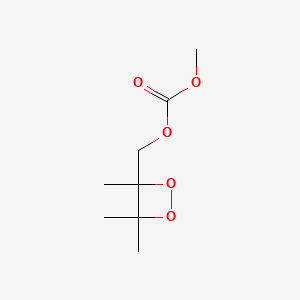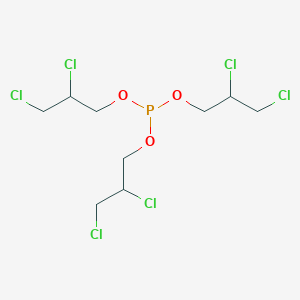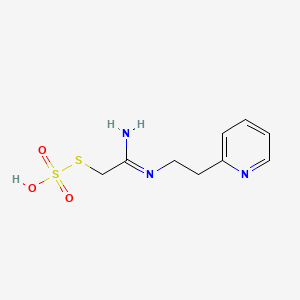
S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an amidine group, and a thiosulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a 2-(2-pyridinyl)ethylamine derivative. This can be achieved through the reaction of 2-bromoethylamine with pyridine under basic conditions.
Amidine Formation: The next step is the formation of the amidine group. This is usually done by reacting the pyridine derivative with cyanamide in the presence of a base.
Thiosulfate Addition: Finally, the amidine derivative is reacted with thiosulfuric acid to form the desired compound. This step requires careful control of pH and temperature to ensure the stability of the thiosulfate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiosulfate group, leading to the formation of sulfonates.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science.
Biology
Biologically, this compound can act as a chelating agent, binding to metal ions in biological systems. This property is useful in studying metal ion transport and storage in cells.
Medicine
In medicine, the compound’s ability to interact with metal ions can be harnessed for therapeutic purposes, such as in the treatment of metal poisoning or as a component of diagnostic agents.
Industry
Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its ability to bind to metal ions. This binding can alter the metal ion’s reactivity and availability, influencing various biochemical and chemical processes. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen sulfate
Uniqueness
Compared to similar compounds, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is unique due to its specific combination of a pyridine ring and a thiosulfate group. This combination imparts distinct chemical reactivity and binding properties, making it particularly useful in applications requiring selective metal ion binding and complex formation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
13338-57-3 |
|---|---|
Formule moléculaire |
C9H13N3O3S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]pyridine |
InChI |
InChI=1S/C9H13N3O3S2/c10-9(7-16-17(13,14)15)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H2,10,12)(H,13,14,15) |
Clé InChI |
XXTBHKMOKAFXDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

